N-(2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a 2,4-dimethoxyphenyl group and a 4-fluorobenzenesulfonamide moiety, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 2,4-dimethoxyaniline with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The aromatic rings in the compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it can act as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products:
Substitution Reactions: Formation of substituted sulfonamides.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced aromatic compounds.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Chemistry: N-(2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules through various coupling reactions.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential as an antibacterial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, and this compound may exhibit similar properties.
Industry: The compound can be used in the development of new materials and chemical products. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound may inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a fluorine atom.
N-(2,4-dimethoxyphenyl)-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-(2,4-dimethoxyphenyl)-4-bromobenzenesulfonamide: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness: The presence of the fluorine atom in N-(2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide imparts unique chemical properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C14H14FNO4S |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO4S/c1-19-11-5-8-13(14(9-11)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3 |
InChI Key |
RYHCGGRPXDYTQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.